molecular formula C21H13FN2O3S B2810572 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206990-65-9

6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2810572
CAS RN: 1206990-65-9
M. Wt: 392.4
InChI Key: RAYPCHCDSHSKDZ-UHFFFAOYSA-N
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Description

“6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a chemical compound with the molecular formula C21H13FN2O3S . It has an average mass of 392.403 Da and a monoisotopic mass of 392.063080 Da .

Scientific Research Applications

Pharmacological Potential

K(ATP) Channel Activation

4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxide derivatives have been synthesized and evaluated for their potential as activators of ATP-sensitive potassium (K(ATP)) channels. These compounds demonstrate the ability to hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release, indicating their application in managing insulin levels and potentially treating diabetes-related conditions (Schou et al., 2005).

Antimicrobial Activity

A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives were synthesized and exhibited in vitro inhibitory activity against a range of Gram-positive and Gram-negative bacterial strains as well as selected fungi species. These findings highlight the antimicrobial potential of benzothiazine derivatives, offering a foundation for developing new antimicrobial agents (Armenise et al., 2012).

Synthesis and Chemical Properties

Domino Reaction Synthesis

The domino reactions of certain precursors in the presence of Cs2CO3 have been used to synthesize isoxazole−fused 4H-1,4-benzothiazine-4,4-dioxides. This method demonstrates a versatile approach to accessing structurally complex benzothiazine derivatives through transition metal-free one-pot addition/cyclization processes (Kavas & Altug, 2017).

Microwave-Assisted Synthesis

Rapid synthesis of N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides has been reported using microwave irradiation. This method offers a fast and efficient way to prepare benzothiazine derivatives, highlighting the role of advanced synthesis techniques in pharmaceutical research (Charris et al., 2005).

Photoisomerization

Research has also explored the photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides into 4-oxo-1,3-2H-benzothiazine 1,1-dioxides, demonstrating a novel method for structural transformation triggered by light. This finding suggests potential applications in photochemical processes and materials science (Elghamry et al., 2007).

properties

IUPAC Name

6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3S/c22-15-6-11-21-20(12-15)24(14-19(13-23)28(21,25)26)16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYPCHCDSHSKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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